molecular formula C26H23N4+ B1247085 mauveine A

mauveine A

Cat. No.: B1247085
M. Wt: 391.5 g/mol
InChI Key: YXFYAGMZSWNKGA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Mauveine A is one of the principal chromophores of mauveine, the first synthetic organic dye discovered by William Henry Perkin in 1856, marking a landmark event in the history of chemistry and the birth of the synthetic dye industry . This compound, with the molecular formula C26H23N4+, is part of a complex mixture where it is often found alongside other methylated homologues like Mauveine B (C27) . Its molecular structure is based on a 3,7-diaminophenazinium core, and density functional theory (DFT) studies have shown that the brilliant color originates from electronic transitions within the diaminophenazinium moiety . The compound's core research value lies in its historical significance and its properties as a phenazinium salt. Modern analytical chemistry studies utilize this compound as a reference standard in techniques like HPLC-DAD and HRMS for the "chemical archaeology" of historical textiles and museum artifacts, helping to authenticate and date specimens from the 19th century . The specific ratio of this compound to other mauveine components (e.g., Mauveine B) serves as a chemical fingerprint to differentiate between the original synthetic methods used by Perkin and those of his contemporaries . This makes it an invaluable tool for research in conservation science, history of technology, and the development of synthetic organic chemistry. This product is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H23N4+

Molecular Weight

391.5 g/mol

IUPAC Name

3-methyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine

InChI

InChI=1S/C26H22N4/c1-17-8-10-19(11-9-17)28-20-12-13-23-25(15-20)30(21-6-4-3-5-7-21)26-16-22(27)18(2)14-24(26)29-23/h3-16H,1-2H3,(H2,27,28)/p+1

InChI Key

YXFYAGMZSWNKGA-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=C(C(=CC4=[N+]3C5=CC=CC=C5)N)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Mauveine a Formation

Reconstructing and Analyzing Perkin's Original Synthetic Pathways for Mauveine

William Henry Perkin's 1856 synthesis of mauveine was an accidental discovery while he was attempting to synthesize quinine (B1679958). researchoutreach.orgwikipedia.orgblogspot.com His patented method provided limited detail, describing the mixing of "equivalent proportions of sulphate of aniline (B41778) and bichromate of potassium" in hot water, which resulted in a black precipitate. nih.gov It was later understood that the "aniline" Perkin used was impure, containing significant amounts of toluidine isomers, which were crucial for the formation of the mauveine dye. blogspot.comias.ac.inbl.uk

The key to Perkin's synthesis was the presence of aniline, o-toluidine (B26562), and p-toluidine (B81030) in his starting material, which was derived from coal tar. researchoutreach.orgias.ac.inias.ac.in The formation of Mauveine A specifically involves the incorporation of two molecules of aniline, one molecule of p-toluidine, and one molecule of o-toluidine. wikipedia.org Similarly, Mauveine B is formed from one molecule of aniline, one of p-toluidine, and two of o-toluidine. wikipedia.org The absence of these toluidine impurities results in the formation of pseudo-mauveine, a dye of inferior quality. blogspot.comukessays.com

Research aimed at reproducing Perkin's original mauveine has shown that a specific molar ratio of the starting amines is necessary. One study determined that a 1:2:1 molar ratio of aniline, p-toluidine, and o-toluidine, respectively, produces a mauveine mixture that closely matches historical samples. nih.gov Perkin himself noted that using aniline with a higher concentration of toluidine resulted in a redder shade of the dye. nih.govias.ac.in

The following table summarizes the constituent aromatic amines required for the formation of major mauveine components:

Mauveine ComponentAniline Unitso-Toluidine Unitsp-Toluidine Units
Pseudo-mauveine 400
This compound 211
Mauveine B 121
Mauveine C 031
Data sourced from multiple chemical analyses of historical and reconstructed mauveine samples. wikipedia.orgblogspot.com

Reproducing the exact composition of Perkin's original mauveine has proven to be a significant challenge for modern chemists. researchoutreach.org Following Perkin's patented method often results in a mixture of four main chromophores: this compound, B, B2, and C. researchoutreach.org However, analysis of historical samples from museums has revealed that they are predominantly rich in this compound and B. researchoutreach.org This discrepancy suggests that Perkin may have employed a different, undisclosed synthesis method or a purification process that favored the formation of this compound and B. researchoutreach.org

Attempts to replicate the historical composition by varying the ratios of aniline and toluidines have often been unsuccessful in producing a product consisting solely of the A and B chromophores. researchoutreach.org Furthermore, separating the B2 and C chromophores from the mixture has been described as exceedingly difficult. researchoutreach.org These challenges have led to the hypothesis that Perkin's actual manufacturing process was more sophisticated than what was revealed in his patent. blogspot.com

Contemporary Synthetic Routes to this compound and Related Analogues

Modern synthetic chemistry has sought to overcome the challenges of the original synthesis by developing more selective and controlled routes to this compound and its analogues.

A significant advancement in the selective synthesis of this compound and B involves the use of N-tert-butyl-p-toluidine as a starting material. researchoutreach.orgelsevierpure.com In this approach, a mixture of N-tert-butyl-p-toluidine, aniline, and o-toluidine (in a 1:1.5:1.5 ratio) is oxidized with potassium dichromate in an acidic aqueous solution. elsevierpure.comresearchgate.net The bulky tert-butyl group acts as a protecting group on the nitrogen of p-toluidine, directing the reaction pathway towards the formation of the desired mauveine structures. researchoutreach.org A subsequent de-tert-butylation step using acid yields this compound and Mauveine B. elsevierpure.comresearchgate.net This method produces a product that closely matches the composition of museum-archived mauveine samples. researchoutreach.org

The use of this protecting group strategy offers a more controlled synthesis, avoiding the formation of the less desirable B2 and C chromophores. researchoutreach.org The resulting dye imparts a red-mauve shade to silk, consistent with authentic mauveine. researchgate.net

Research into the synthesis of mauveine derivatives has also explored the use of various novel building blocks and intermediates. For instance, N-methyl-p-toluidine and bis(4-methylphenyl)amine have been identified as effective precursors for creating mauveine-related chromophores. researchgate.netresearchgate.net The oxidation of these compounds is believed to proceed through the formation of nitrogen-centered radicals, which then couple with an aromatic amine. researchgate.netresearchgate.net

These studies highlight the importance of the N-alkyl and p-methyl substituents in directing the reaction to form the desired phenazine (B1670421) core structure of mauveine. The exploration of such alternative building blocks opens up possibilities for synthesizing a wider range of mauveine analogues with potentially different shades and properties.

Proposed Reaction Mechanisms for this compound Formation

The formation of mauveine is a complex oxidative coupling process involving multiple simultaneous reactions. researchgate.netznaturforsch.com The initial step in the reaction is the oxidation of the aniline and toluidine precursors in an acidic medium, typically using a strong oxidizing agent like potassium dichromate. researchgate.netyoutube.com This generates highly reactive radical cations of the aromatic amines. researchgate.netyoutube.com

These radical cations then attack unreacted amine molecules, leading to a cascade of C-N coupling reactions. researchgate.netznaturforsch.com This process results in the formation of various dimers, trimers, and eventually tetramers, with mauveine being one of the tetrameric products. researchgate.netznaturforsch.com It has been proposed that linear trimers are key precursors in the formation of the mauveine structure. researchgate.net

Oxidative Coupling Processes in the Synthesis of this compound

The formation of this compound is fundamentally an oxidative coupling reaction involving a mixture of aniline, o-toluidine, and p-toluidine. znaturforsch.comwikipedia.orgnih.gov This process is characterized by the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds through the removal of hydrogen atoms from the aromatic amine precursors by an oxidizing agent, historically potassium dichromate in a sulfuric acid solution. wikipedia.org

The elucidation of the precise mechanism of this compound formation is complicated by the simultaneous occurrence of several different types of coupling reactions. znaturforsch.comresearchgate.netznaturforsch.com Among these, the C-N coupling reaction is considered the most crucial for the construction of the core phenazine structure of this compound. znaturforsch.comresearchgate.netznaturforsch.com The reaction proceeds through a cascade of oxidative dimerization, trimerization, and tetramerization of the initial aniline and toluidine molecules. znaturforsch.comresearchgate.netznaturforsch.com

Research has shown that the reaction of aniline with an oxidizing agent in an acidic solution yields a mixture of products, including various oligoanilines, collectively known as "Aniline Black," alongside the desired this compound. znaturforsch.comresearchgate.netznaturforsch.com The complexity of this product mixture underscores the intricate and multifaceted nature of the oxidative coupling process.

Identification and Role of Key Intermediates and Radical Pathways

Mechanistic studies have identified N-phenyl-p-phenylenediamine derivatives as crucial intermediates in the synthesis of this compound. researchgate.net These diamine structures are formed through the initial oxidative coupling of the aniline and toluidine precursors. Once formed, these intermediates can undergo further oxidation and coupling reactions, leading to the eventual formation of the tetrameric structure of this compound. znaturforsch.comresearchgate.netznaturforsch.com

The involvement of radical pathways is a key aspect of the proposed mechanisms for this compound formation. The oxidation of the initial aromatic amines is believed to generate radical cations. researchgate.netresearchgate.net These highly reactive species can then participate in a series of coupling reactions. The formation of nitrogen-centered radicals through the oxidation of N-alkylated building blocks has also been proposed, which then couple with another aromatic amine via homolytic aromatic substitution. elsevierpure.com

The exact nature and sequence of these radical-mediated steps are still a subject of investigation, but it is widely accepted that the formation of C-N bonds, essential for constructing the phenazine core of this compound, proceeds through the reaction of these radical intermediates. The complexity of the reaction mixture and the transient nature of the radical species make direct observation and characterization challenging. However, the identification of various aniline dimers, trimers, and tetramers in the reaction products provides strong evidence for a stepwise oxidative coupling mechanism involving these key intermediates and radical pathways. znaturforsch.comresearchgate.netznaturforsch.com

Structural Elucidation and Isomeric Complexity of Mauveine a

Historical Efforts and Evolution of Structural Understanding for Mauveine

The journey to understand the molecular structure of mauveine was a protracted process, beginning with its discoverer, William Henry Perkin, and extending for more than a century. In the immediate aftermath of his 1856 discovery, Perkin himself initiated the first attempts to determine its chemical makeup. He observed that oxidizing pure aniline (B41778) yielded a dye of inferior quality, which he named pseudo-mauveine. escholarship.orgukessays.com This led him to the crucial realization that the toluidine impurities in the crude aniline were essential for producing the vibrant purple dye. escholarship.org By 1879, Perkin had concluded that mauveine was derived from both aniline and para-toluidine, and he proposed a molecular formula of C₂₇H₂₄N₄. escholarship.orgukessays.com

Despite Perkin's early insights, the precise structural formula remained elusive. For many years, the commonly accepted structure for mauveine was one attributed to Fischer and Hepp from 1888. researchgate.net However, this representation was based on the product from pure aniline (pseudomauveine) and did not accurately reflect the commercial dye's composition. researchgate.net The investigation into mauveine's true structure languished for decades, largely because the dye was quickly superseded by newer, less expensive synthetic colorants, rendering further research of little commercial value. researchgate.net

The significant breakthrough in understanding mauveine's structure did not occur until 1994. wikipedia.org In a landmark study, Otto Meth-Cohn and Mandy Smith challenged the long-held assumptions. ukessays.com By analyzing original mauveine samples from museum collections, they applied modern analytical techniques that were unavailable to 19th-century chemists. ukessays.com Their work overturned the historical inaccuracies and laid the foundation for the definitive characterization of the molecules that constitute Perkin's famous dye. ukessays.comresearchgate.net

Definitive Characterization of Mauveine A Structure (Post-1990s)

The modern era of understanding mauveine's structure began in 1994 with the pivotal research of Meth-Cohn and Smith. ukessays.comwikipedia.orgic.ac.ukchemeurope.com By applying techniques such as mass spectrometry and NMR spectroscopy to authentic 19th-century samples, they were able to finally determine the correct molecular structures of the dye's primary components. ukessays.com Their analysis revealed that Perkin's mauveine was not a single compound but a mixture. ukessays.com

They identified the two principal chromophores as this compound and mauveine B. ukessays.comic.ac.uk this compound was characterized as having the molecular formula C₂₆H₂₃N₄⁺, formed from the reaction of two aniline molecules, one ortho-toluidine molecule, and one para-toluidine molecule. wikipedia.orgyoutube.com Mauveine B was identified as a homologue with the formula C₂₇H₂₅N₄⁺. ic.ac.ukchemeurope.com This definitive characterization, more than 130 years after the dye's discovery, corrected the long-standing misconceptions and precisely defined the core chemical structure of this compound as a phenazinium salt. ic.ac.uk

Identification and Characterization of this compound Homologues and Isomers within the Mauveine Mixture

Subsequent to the definitive structural elucidation of this compound and B, further research confirmed that the original dye was a complex blend of several related aromatic compounds. wikipedia.orgyoutube.com Historical samples of mauveine have been shown to contain a mixture of more than thirteen different methyl derivatives of the core 7-amino-5-phenyl-3-(phenylamino)phenazin-5-ium structure. nih.gov

The primary components are this compound (a C₂₆ compound) and mauveine B (a C₂₇ compound), which are typically the dominant chromophores in samples made using Perkin's method. nih.gov In 2007, two additional major components were isolated and identified: mauveine B2, an isomer of mauveine B, and mauveine C, a C₂₈ homologue with an additional methyl group compared to this compound. wikipedia.org Another key component is pseudomauveine (C₂₄H₁₉N₄⁺), the original dye made by Perkin from aniline without toluidine impurities. nih.gov The relative proportions of these compounds can vary, creating a chemical "fingerprint" that can be used to trace the provenance of historical samples to specific manufacturing processes, such as those of Perkin or H. Caro. nih.gov

The table below details the primary chromophores found in the mauveine mixture.

Compound NameMolecular Formula (Cation)Constituent Amines
Pseudomauveine C₂₄H₁₉N₄⁺4x Aniline
This compound C₂₆H₂₃N₄⁺2x Aniline, 1x o-Toluidine (B26562), 1x p-Toluidine (B81030)
Mauveine B C₂₇H₂₅N₄⁺1x Aniline, 2x o-Toluidine, 1x p-Toluidine
Mauveine B2 C₂₇H₂₅N₄⁺Isomer of Mauveine B
Mauveine C C₂₈H₂₇N₄⁺Contains one more p-methyl group than this compound

Investigations into Tautomerism and its Implications for this compound Structural Representation and Spectroscopic Interpretation

The complex structure of this compound, featuring multiple nitrogen atoms within its phenazinium core and amino substituents, allows for the existence of various resonance structures and potential protonation sites. While the term tautomerism is not explicitly detailed in recent studies, the delocalization of the positive charge across the molecule is fundamental to its nature as a dye. The distribution of this charge and the specific sites of protonation can be considered a form of prototropic tautomerism, which has significant implications for how the molecule interacts with its environment and how its spectroscopic properties are interpreted.

Computational Chemistry Approaches to Elucidate this compound Isomeric Forms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a valuable tool for investigating the structural and electronic properties of this compound and its related isomers. researchgate.netunityfvg.it These theoretical calculations allow for the optimization of molecular geometries and the prediction of properties that can be compared with experimental data. researchgate.net

DFT studies have been employed to characterize the structures and the UV-visible absorption spectra of the mauveine dyes. unityfvg.it Such calculations can determine the most stable geometric conformations of this compound and its homologues in the gas phase or in solution. For example, DFT-optimized geometries have been published for this compound, B, B2, and C, providing precise information on bond lengths and angles. researchgate.net

Furthermore, computational approaches assist in the interpretation of complex experimental data. Theoretical calculations of vibrational frequencies are used to assign the bands observed in experimental infrared and Raman spectra. researchgate.net By simulating the spectra of different potential isomers and comparing them to experimental results, researchers can confirm the identity of the compounds present in a mixture. This synergy between computational modeling and experimental analysis has been crucial in understanding the subtle structural differences between the various mauveine isomers and in rationalizing their distinct spectroscopic properties.

Advanced Analytical Methodologies for Mauveine a Characterization and Detection

Spectroscopic Techniques for Structural and Compositional Analysis of Mauveine A

Spectroscopy is a cornerstone in the study of this compound, offering non-destructive and highly detailed molecular information. Various spectroscopic techniques are employed to probe the structural features and composition of this compound and its related compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the definitive structural elucidation of this compound. researchgate.net Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been pivotal. core.ac.uk These methods allow for the precise assignment of protons and carbons within the molecule's complex aromatic framework. core.ac.uk For instance, 1H NMR provides information on the chemical environment of hydrogen atoms, while 13C NMR details the carbon skeleton. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are then used to establish connectivity between adjacent protons, between protons and the carbons they are attached to, and across multiple bonds, respectively. This collective data provides an unambiguous structural map of the this compound molecule. researchgate.netcore.ac.uk

Utilization of Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS, MALDI-ToF) for this compound Identification

Mass spectrometry (MS) is a powerful tool for the identification and characterization of this compound, especially when dealing with the complex mixtures in which it is often found. core.ac.uk Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry are frequently employed. informahealthcare.comresearchgate.net

MALDI-ToF analysis of mauveine-containing samples has successfully identified this compound by its characteristic mass-to-charge ratio (m/z) of 391.1994, corresponding to its molecular formula C26H23N4+. informahealthcare.com This technique is particularly useful for analyzing mixtures and has been used to identify other mauveine derivatives, such as mauveine B, B2, and C, in historical samples. informahealthcare.com

Liquid chromatography coupled with mass spectrometry (LC-MS) combines the separation power of chromatography with the sensitive detection of MS. core.ac.uk This has proven essential for analyzing the various components of historical mauve samples. core.ac.uk ESI-MS is a soft ionization technique well-suited for the analysis of the large, ionic structure of this compound, providing accurate molecular weight information. informahealthcare.comresearchgate.net

Table 1: Mass Spectrometry Data for this compound and Related Compounds

Compound Molecular Formula Observed m/z [M]+ Technique
This compound C26H23N4+ 391.1994 MALDI-ToF
Mauveine C25 A C25H21N4+ 377.1826 MALDI-ToF
Mauveine B C27H25N4+ 405.2085 MALDI-ToF
Mauveine C C28H27N4+ 419.2171 MALDI-ToF

This table presents a summary of mass spectrometry data used for the identification of this compound and its isomers. Data sourced from a study utilizing MALDI-ToF analysis. informahealthcare.com

Vibrational Spectroscopies (e.g., Raman, Surface-Enhanced Raman Spectroscopy (SERS)) for this compound Fingerprinting

Vibrational spectroscopy, including Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), provides a molecular fingerprint of this compound, allowing for its identification even in complex matrices. si.educapes.gov.br Raman spectroscopy probes the vibrational modes of a molecule, yielding a unique spectral pattern. researchgate.net

SERS, a highly sensitive technique, has been particularly effective for the analysis of this compound. researchgate.netacs.org It significantly enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface, often silver or gold nanoparticles. researchgate.netcore.ac.uk This enhancement allows for the detection of very small quantities of the dye. core.ac.uk The SERS spectrum of this compound exhibits characteristic bands that can be used for its identification. For example, a prominent band around 1349 cm⁻¹ is attributed to the stretching vibrations of the phenazine (B1670421) rings, a core structural feature of all mauveine components. researchgate.net

The combination of Thin-Layer Chromatography (TLC) with SERS (TLC-SERS) has been successfully used to separate and identify the different components of mauve dye, including this compound. si.eduresearchgate.net This approach leverages the separation capabilities of TLC and the high sensitivity of SERS. researchgate.net

Table 2: Key Raman and SERS Bands for this compound

Wavenumber (cm⁻¹) Assignment Technique
1638 Ring stretching Raman
~1604 Ring stretching Raman
1566 Ring stretching Raman
1391 Ring stretching Raman
1347 Ring stretching (I-III) Raman, SERS
1183 C-H in-plane bending Raman
1447 Ring stretching SERS
1273 C-N stretching SERS
1209 C-H in-plane bending SERS
822 C-H out-of-plane bending SERS

This table highlights significant Raman and SERS spectral bands observed for this compound, providing a vibrational fingerprint for its identification. researchgate.net

UV-Visible Spectroscopy for this compound Detection and Quantification

UV-Visible spectroscopy is a straightforward and effective method for the detection and quantification of this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, being a dye, has a strong chromophore that absorbs light in the visible range, giving it its characteristic purple color.

Studies have shown that this compound and its related compounds exhibit wavelength absorption maxima (λmax) in methanol (B129727) in the range of 540 to 550 nm. core.ac.uk This distinct absorption profile allows for the qualitative detection of this compound in solution. Furthermore, by creating a calibration curve using standards of known concentration, the amount of this compound in a sample can be quantified based on its absorbance, following the Beer-Lambert law.

Chromatographic Separation Methods for Complex this compound Mixtures

Given that historical and synthesized mauve dye is a complex mixture of several related compounds, chromatographic techniques are indispensable for the separation and isolation of this compound. core.ac.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for this compound Fractionation

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful analytical techniques used to separate, identify, and quantify each component in a mixture. core.ac.uk These methods have been successfully applied to the fractionation of mauveine mixtures. informahealthcare.comresearchgate.net

In HPLC and UHPLC, a liquid sample is passed through a column packed with a solid adsorbent material (the stationary phase). The different components of the mixture travel through the column at different speeds, causing them to separate. By coupling these techniques with a detector, such as a Diode-Array Detector (DAD) or a mass spectrometer, the individual components, including this compound, can be identified and quantified. ulisboa.pt UHPLC, which uses smaller particle sizes in the column and higher pressures, offers faster analysis times and better resolution compared to traditional HPLC. informahealthcare.com The use of UHPLC-MS has enabled the detailed characterization of the composition of mauveine dyes, allowing for the distinction between isomers and providing information on the relative proportions of different compounds in a sample. informahealthcare.comresearchgate.net

Applications of Analytical Chemistry in Cultural Heritage Science and Historical Material Analysis involving this compound

Analytical chemistry plays a crucial role in the study of cultural heritage, providing invaluable tools for the analysis of historical materials. talkaboutx.net In the context of this compound, these scientific methods are essential for authenticating artifacts, understanding historical manufacturing processes, and developing conservation strategies for textiles and other objects dyed with this first synthetic colorant. talkaboutx.netsoton.ac.uk The analysis of mauveine and its related compounds in historical items helps to unravel the technological history of early synthetic dyes and informs the preservation of these significant cultural objects. soton.ac.ukresearchgate.net

Chemical Authentication and Conservation Studies of this compound-dyed Artifacts

The chemical authentication of artifacts dyed with mauveine is a key application of analytical chemistry in cultural heritage. soton.ac.uk Since William Perkin's mauve is not a single substance but a complex mixture of several methylated phenazin-5-ium core structures, the precise composition can serve as a fingerprint to trace the original synthesis method. researchgate.netnih.gov Detailed analysis of historical mauve samples, including both dye salts and textiles from museum collections, has revealed that the mixture contains at least thirteen different methyl derivatives. researchgate.netnih.gov

Research has established that in many of Perkin's original samples, this compound or its C27 isomer, mauveine B, are the dominant components. researchgate.netcore.ac.uk Specifically, the analysis of three textile samples confirmed they were dyed with Perkin's original recipe, as this compound and mauveine C(25) were identified as the major chromophores. researchgate.netnih.gov This compositional analysis allows historians and conservators to authenticate an object's origin and production era. researchgate.net For instance, chemical analysis of a sample of "original mauveine" from the Science Museum in London revealed it was likely produced in 1906 to celebrate the jubilee of the discovery, not from the initial 1856 batch, adding a distinct layer to the object's history. sciencemuseum.org.uk

The relative proportions of different mauveine compounds can indicate the specific synthetic process used. core.ac.ukinformahealthcare.com Studies have identified at least two different dyeing processes based on the chemical fingerprint: one where this compound and B are the primary chromophores, and another where this compound and mono-methyl C25 isomers predominate. core.ac.uk

Sample Type Predominant Mauveine Components Significance for Authentication Reference
Perkin's Original Recipe TextilesThis compound, Mauveine C(25)Identification of the "original mauve" dyeing process. researchgate.netnih.gov
Historical Dyed Textiles (Set 1)This compound, Mauveine BIndicates a specific synthesis and dyeing method. core.ac.uk
Historical Dyed Textiles (Set 2)This compound, Mauveine C25a+bIndicates an alternative synthesis, possibly corresponding to Perkin's method for a "blue shade of mauve". core.ac.uk
Science Museum "Original Mauve"Not specified, but dated to 1906Demonstrates the use of chemical analysis to correct historical records of an artifact. sciencemuseum.org.uk
c. 1870 Silk BodiceComplex mixture of nine dye componentsHighlights the complexity of early synthetic dye formulations. nms.ac.uk

Conservation studies also heavily rely on analytical chemistry. Mauveine and other early aniline (B41778) dyes are known to be fugitive and can fade significantly upon exposure to light. nms.ac.uksciencemuseum.org.uk Understanding the exact chemical composition of the dye in an artifact allows conservators to predict its stability and formulate appropriate conservation and display strategies, such as defining suitable light exposure levels. nms.ac.uk The identification of the dye is a critical first step in preserving the material culture associated with the dawn of the synthetic dye industry. soton.ac.uksoton.ac.uk

Development of Multi-Analytical Approaches for Complex Dye Mixtures Containing this compound

The analysis of this compound in historical artifacts is often complicated by the presence of other dyes, impurities from the synthesis, and degradation products. mdpi.comacs.org This complexity necessitates the development and application of multi-analytical approaches, which combine the strengths of various techniques to achieve a comprehensive characterization. informahealthcare.commdpi.com A single technique is often insufficient for the complete analysis of these complex organic colorants. mdpi.com

A typical multi-analytical workflow for a sample potentially containing this compound might begin with non-invasive or micro-invasive spectroscopic screening. informahealthcare.commdpi.com Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be performed directly on a single fiber, providing preliminary identification of the dye classes present without significant damage to the artifact. informahealthcare.commdpi.com For example, in a study of a historical dress from a Sicilian noblewoman (c. 1865-1870), SERS analysis suggested the presence of both mauveine and the natural dye orcein (B1677455). researchgate.netinformahealthcare.com

Following this initial screening, micro-invasive techniques involving the extraction of a minute sample are employed for more detailed analysis. informahealthcare.commdpi.com The choice of extraction method is critical, as different solvents and conditions can selectively extract different dyes. informahealthcare.comwiley-vch.de In the case of the Sicilian dress, two different extraction protocols were used to separate the mauveine and orcein components effectively. researchgate.netinformahealthcare.com

The extracted dyes are then typically analyzed using separation techniques coupled with sensitive detectors. High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector is a cornerstone of dye analysis, allowing for the separation of the individual components of the mauveine mixture. wiley-vch.de Coupling HPLC with Mass Spectrometry (MS), such as Electrospray Ionization (ESI-MS), provides molecular weight information, enabling the definitive identification of each chromophore and its isomers. researchgate.netinformahealthcare.com More advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry have been used to further elucidate the complex composition of mauveine mixtures in historical textiles. informahealthcare.com

Recently, comprehensive two-dimensional liquid chromatography (LC×LC) has been developed as a powerful tool for analyzing extremely complex dye mixtures from cultural heritage objects. acs.orgnih.govbohrium.com This method offers a much higher separation power than conventional HPLC, allowing for the detailed fingerprinting of a dye mixture, including the separation of degradation products from the main dye components. acs.orgnih.gov

Analytical Technique Purpose in Multi-Analytical Approach Example of Application Reference
Surface-Enhanced Raman Spectroscopy (SERS)Non-destructive preliminary screening to identify dye classes on the fiber.Indicated the presence of mauveine and orcein in a 19th-century dress. informahealthcare.com
Selective Chemical ExtractionTo separate different classes of dyes (e.g., synthetic vs. natural) from the sample.Formic acid extraction for mauveine; ammonia (B1221849) extraction for orcein. informahealthcare.com
HPLC-DAD / UHPLC-MSTo separate, identify, and quantify the individual components of the mauveine mixture.Revealed the relative proportions of pseudomauveine, this compound, B, C, and their isomers in a historical textile. informahealthcare.com
ESI-MS / MALDI-ToFTo confirm the molecular weights of the separated dye components.Confirmed the SERS and HPLC results for the mauveine-orcein mixture. informahealthcare.com
Comprehensive 2D-LC (LC×LC)Provides high-resolution separation of highly complex dye mixtures and their degradation products.Developed for universal, unbiased characterization of dyes from cultural heritage objects. acs.orgnih.govbohrium.com

This combination of techniques provides a robust methodology for identifying the components of complex dye mixtures containing this compound, which is essential for the accurate study and preservation of historical artifacts. informahealthcare.comnih.gov

Degradation Pathways and Stability Studies of Mauveine a

Photochemical Degradation Mechanisms of Mauveine A

Photochemical degradation involves the alteration of a compound's structure upon exposure to light. For dyes like this compound, lightfastness is a critical property. While synthetic dyes were developed for improved resistance to fading compared to natural dyes, they can still undergo photodegradation. ijrrjournal.comresearchgate.net Studies on the photophysical properties of mauveine compounds, including isomers like mauveine B2 and C, suggest that a significant pathway for the deactivation of their excited state is a very fast internal conversion channel. researchgate.net This efficient radiationless deactivation process, where electronic energy is dissipated as heat rather than driving chemical reactions, may contribute to the observed photostability of mauveine dyes. researchgate.net

Photodegradation mechanisms often involve the absorption of light, leading to an excited state which can then undergo various reactions, such as electron transfer or energy transfer, potentially leading to the formation of radical species and subsequent degradation. rsc.orgrsc.org While specific detailed photochemical degradation pathways solely for this compound are not extensively detailed in the provided search results, the general principles of dye photodegradation involve alterations to the chromophoric system responsible for color. mdpi.com Factors like the wavelength of light exposure can influence the extent and nature of photodegradation. mdpi.comrjptonline.org

Chemical Stability and Degradation Processes of this compound in Various Environments (e.g., oxidative, reductive pathways)

The chemical stability of this compound is influenced by its environment, undergoing degradation through processes such as oxidation and reduction. Chemical degradation can lead to changes in the dye's composition, potentially reducing its effectiveness and forming by-products. ijprs.com

Oxidative processes are particularly relevant for many organic compounds, including dyes. Oxidation can occur through the action of oxidizing agents or via reactions involving free radicals, often catalyzed by light, heat, or trace metals. ijprs.com The original synthesis of mauveine itself involved the oxidation of aniline (B41778) mixtures. wikidoc.orgmdpi.com While the search results highlight the importance of oxidative degradation in general chemical stability studies ijprs.com, specific detailed oxidative pathways for isolated this compound are not provided. However, the historical context of mauveine's synthesis suggests its susceptibility to oxidative conditions.

Reductive degradation, which involves the gain of electrons, can also impact dye stability. Azo dyes, for example, can be degraded by the reduction of their azo bond. encyclopedia.pub While this compound is a phenazine-based dye, not an azo dye, reductive pathways could still contribute to its degradation under certain environmental conditions, particularly in anaerobic environments where reductive processes are more favorable. encyclopedia.pub

Stress testing, which involves exposing a substance to extreme conditions like varying pH, high oxygen, and light, is a common method to determine intrinsic stability and identify degradation pathways and products. rjptonline.orgsahpra.org.za Such studies are crucial for understanding how this compound might degrade under different chemical stresses.

Environmental Fate and General Biodegradation Considerations for this compound (excluding specific toxicity)

The environmental fate of dyes like this compound is a significant concern due to their widespread use and potential release into the environment through industrial wastewater. ijrrjournal.commdpi.comresearchgate.net Synthetic dyes, in general, are often designed for stability, which can make them resistant to biodegradation. ijrrjournal.comresearchgate.net Their complex chemical structures can render them recalcitrant to biological breakdown processes. ijrrjournal.comresearchgate.net

Biodegradation involves the breakdown of compounds by microorganisms, such as bacteria and fungi. encyclopedia.pubnih.gov While some microorganisms have shown the potential to degrade various types of dyes, including azo dyes, the biodegradability of specific complex synthetic dyes like this compound can be limited. encyclopedia.pubmdpi.com Factors such as the chemical structure of the dye, pH, temperature, and the presence of suitable microbial consortia and carbon/nitrogen sources in the environment influence the extent of biodegradation. encyclopedia.pubmdpi.com

The persistence of stable synthetic dyes in the environment contributes to pollution and can have long-lasting effects. ijrrjournal.comresearchgate.net Untreated or partially treated industrial effluents containing dyes can contaminate water bodies and soil. researchgate.net

Factors Influencing this compound Stability in Different Matrices and Historical Samples

The stability of this compound can vary significantly depending on the matrix in which it is present and the conditions of storage, particularly in historical samples. The matrix, such as a textile fiber, paper, or a solution, can influence the dye's exposure to degradation factors like light, humidity, and atmospheric pollutants.

Environmental factors during storage play a crucial role in the degradation of historical samples. Exposure to light, particularly UV and visible light, can induce photochemical degradation. rjptonline.orgpharm-int.commdpi.com Humidity and temperature variations can accelerate chemical degradation processes like hydrolysis and oxidation. ijprs.com The presence of residual chemicals from the dyeing process or pollutants from the environment can also act as catalysts for degradation.

Studies on historical textile samples dyed with mauveine have utilized analytical techniques to identify the components present and assess their state of preservation, providing insights into the dye's stability over time in a real-world matrix. researchgate.netmdpi.comresearchgate.net The inherent stability of the mauveine molecule, coupled with the protective or detrimental effects of the matrix and environmental conditions, determines its longevity in historical artifacts.

Theoretical and Computational Investigations of Mauveine a

Applications of Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization of Mauveine A

The geometry optimization reveals a complex, non-planar structure. The central phenazine (B1670421) ring system and the attached phenyl and tolyl groups adopt specific orientations to minimize steric hindrance and achieve the lowest energy conformation. researchgate.net This theoretical framework is crucial as the electronic properties and, consequently, the color of the dye are intrinsically linked to its geometric structure. DFT calculations serve as the foundational step for more advanced computational analyses, including the prediction of spectroscopic properties and the investigation of reaction mechanisms. researchgate.netacs.org

Computational Prediction and Interpretation of Spectroscopic Parameters for this compound

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic characteristics of this compound, offering a bridge between its molecular structure and its observed properties. DFT calculations have been effectively used to predict the vibrational spectra, specifically Raman spectra, of this compound. researchgate.net These theoretical spectra are vital for assigning the vibrational normal modes observed in experimental Raman and Surface-Enhanced Raman Scattering (SERS) spectra. researchgate.netresearchgate.net The correlation between calculated and experimental spectra helps confirm the molecular structure and understand how the molecule interacts with surfaces, such as the silver nanoparticles used in SERS studies. researchgate.net

Key predicted vibrational bands for this compound are summarized in the table below.

Spectral Region (cm⁻¹)Assignment
> 3000ν(NH) and aromatic ν(CH) stretching
< 3000ν(CH) stretching
1100-1800Various ring stretching and bending modes
~450Skeletal deformations

For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the maximum absorption wavelength (λmax), which determines the color of the dye. ic.ac.uk However, as discussed in section 6.5, there are significant challenges in accurately predicting this parameter for this compound. ic.ac.uk

Theoretical Modeling of Reaction Mechanisms Related to this compound Synthesis and Degradation

While computational chemistry offers the potential to model the complex reaction pathways involved in the synthesis and degradation of this compound, detailed theoretical studies focusing specifically on these mechanisms are not extensively documented in the surveyed literature. Perkin's synthesis of mauveine is known to be a complex process involving the oxidation of impure aniline (B41778), which contains aniline, o-toluidine (B26562), and p-toluidine (B81030), with potassium dichromate. researchgate.net

Theoretical modeling could, in principle, be applied to investigate this synthesis by:

Mapping Reaction Pathways: Calculating the energies of reactants, intermediates, transition states, and products for the proposed oxidative coupling and cyclization steps.

Determining Activation Energies: Using transition state theory to predict the feasibility and kinetics of different reaction channels leading to the formation of the this compound chromophore.

Similarly, the degradation pathways of this compound, whether through photolysis or chemical means, could be explored computationally. scribd.com Such models would help identify the weakest bonds in the molecule and predict the likely decomposition products, which is relevant for understanding the lightfastness and stability of the dye.

Exploration of Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific, in-depth MD simulation studies focused solely on this compound are not widely reported, this technique holds significant potential for understanding the behavior of the dye in various environments. csic.es

Potential applications of MD simulations for this compound systems include:

Solvation Studies: Simulating how this compound interacts with solvent molecules, such as water or ethanol, to understand its solubility and the effect of the solvent on its conformation and electronic properties.

Interaction with Substrates: Modeling the interaction between the this compound cation and textile fibers (e.g., silk, wool, or cotton). This could provide insights into the dyeing process, including the forces responsible for binding the dye to the fabric and its orientation on the surface.

Aggregation Behavior: Investigating how individual this compound molecules interact with each other in solution to form aggregates, which can affect the color and properties of the dye.

Addressing Discrepancies between Theoretical Predictions and Experimental Observations (e.g., in λmax calculations for this compound)

A significant and well-documented challenge in the computational study of this compound is the discrepancy between its theoretically predicted color and experimental observations. ic.ac.uk Time-Dependent Density Functional Theory (TD-DFT), a standard method for calculating electronic absorption spectra, consistently fails to accurately predict the λmax of this compound. ic.ac.ukqmul.ac.uk

The experimental λmax for this compound is in the range of 540-550 nm, which corresponds to its characteristic purple color. ic.ac.uk However, TD-DFT calculations predict a λmax of around 440 nm, which would result in an orange, not purple, color. ic.ac.uk This represents a substantial error of approximately 100 nm. ic.ac.uk

ParameterExperimental ValueTheoretical (TD-DFT) PredictionDiscrepancy
λmax~540-550 nm~440 nm~100 nm

This discrepancy is particularly mysterious because modern TD-DFT methods typically predict λmax values with an error of no more than 15-20 nm. ic.ac.uk Researchers have investigated several potential sources for this error, including the choice of basis set, the inclusion of the counter-ion in the calculation, and the use of continuum solvation models, but none of these factors have resolved the issue. ic.ac.uk One study suggested that considering the presence of different rotamers (conformational isomers) of the phenyl substituents might improve the accuracy, but acknowledged that this makes precise prediction exceedingly difficult. rsc.org The inability of standard high-level computational methods to correctly predict the color of this iconic dye remains a notable open question in theoretical chemistry. ic.ac.ukqmul.ac.uk

Q & A

Systematic review strategies for reconciling conflicting historical and modern data on this compound :

  • Steps : (1) Search databases like Web of Science and PubMed using Boolean terms (e.g., “this compound AND synthesis NOT patent”); (2) Apply PRISMA guidelines to screen sources; (3) Critically appraise methodologies using Cochrane risk-of-bias tools; (4) Synthesize findings via narrative analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.